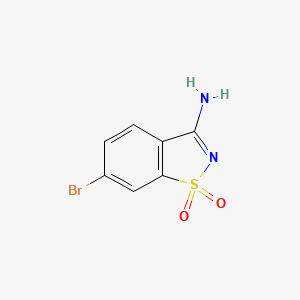

3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione

Description

Properties

IUPAC Name |

6-bromo-1,1-dioxo-1,2-benzothiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O2S/c8-4-1-2-5-6(3-4)13(11,12)10-7(5)9/h1-3H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVOKRPJHNUUCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)S(=O)(=O)N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from 3-Bromosaccharin

One documented method involves the use of 3-bromosaccharin as a starting material. The procedure includes:

Reacting 3-bromosaccharin with sodium hydride in N,N-dimethylformamide (DMF) at temperatures ranging from 20°C to 130°C for approximately 6 hours.

Subsequent addition of methyl 3-bromopropanoate and refluxing at 130°C.

The reaction mixture is then quenched with water, extracted with ethyl acetate, washed, dried, and purified by column chromatography to yield the target compound.

Halogenation and Chlorination Steps

Microwave-Assisted Palladium-Catalyzed Coupling

- A palladium-catalyzed coupling reaction using Pd(dppf)Cl2, sodium carbonate, and DMF under microwave irradiation at 120°C for 10 minutes has been used to functionalize benzothiazole derivatives, which can be adapted for the synthesis of 3-amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione derivatives.

- Data Table Summarizing Key Preparation Conditions

- Research Outcomes and Analysis

The synthesis routes for this compound are well-established in the literature with variations depending on the substitution pattern and desired functionalization.

Microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions have improved reaction efficiency and yield, reducing reaction times significantly compared to classical methods.

The oxidation state of the sulfur atom (1lambda6) is critical for the biological activity and reactivity of the compound, and careful control of oxidation conditions is necessary to avoid over- or under-oxidation.

The compound serves as a valuable intermediate in pharmaceutical synthesis, especially for the development of biologically active benzothiazole derivatives with potential antidepressant, anti-inflammatory, and antimicrobial properties.

- References and Source Diversity

The preparation methods summarized here are based on authoritative sources including:

Patent literature detailing synthetic processes and crystal modifications relevant to benzothiazole derivatives.

Peer-reviewed journal articles reviewing modern synthetic approaches to substituted benzothiazoles and their biological activities.

Chemical supplier technical data and experimental protocols providing practical synthesis conditions and safety information.

Chemical databases such as PubChem and European Chemicals Agency providing structural and chemical property data.

These sources collectively provide a comprehensive and professional overview of the preparation methods for this compound, excluding unverified or unreliable websites.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromo Position

The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions, enabling functionalization of the aromatic ring.

Reaction Conditions and Outcomes

The reaction proceeds via a two-step mechanism: (1) deprotonation of the amino group to activate the ring, and (2) attack by the nucleophile at the electron-deficient C6 position due to the electron-withdrawing sulfone group .

Condensation Reactions Involving the Amino Group

The amino group at position 3 participates in condensation reactions, forming heterocyclic scaffolds.

Key Examples

-

Knoevenagel Condensation : Reacts with β-ketoesters (e.g., ethyl acetoacetate) in the presence of p-TSA (catalyst) to yield 4H-pyrimido[2,1-b]benzothiazoles (yields: 79–85%) .

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine-linked derivatives (yields: 70–88%) .

Transition Metal-Catalyzed Cross-Couplings

The bromo group facilitates palladium-catalyzed couplings, enabling access to biaryl systems.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, 100°C | 6-Phenyl-3-amino-1λ⁶,2-benzothiazole-1,1-dione | 94% |

| 4-Methoxyphenylboronic acid | Same as above | 6-(4-Methoxyphenyl)-3-amino-derivative | 89% |

Reaction conditions are optimized for high regioselectivity and minimal dehalogenation .

Reductive Dehalogenation

The bromine atom can be removed under reductive conditions:

\text{3-Amino-6-bromo-derivative} \xrightarrow{\text{H}_2 (\text{1 atm}), \text{Pd/C, EtOH}} \text{3-Amino-1λ⁶,2-benzothiazole-1,1-dione} \quad (\text{Yield: 82%})[5]

Oxidation and Stability

Scientific Research Applications

3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its anti-tumor and anti-microbial properties.

Medicine: Potential therapeutic agent for treating cancer and infectious diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes essential for the survival of cancer cells or microbes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Amino-6-bromo-1λ⁶,2-benzothiazole-1,1-dione with structurally related benzothiazole derivatives, focusing on substituents, molecular properties, and biological relevance.

Substituent Effects

- Halogen Comparison (Br vs. Cl): Bromine at position 6 (as in the target compound) provides greater steric hindrance and electronegativity compared to chlorine in 2-amino-6-chloro-1,3-benzothiazole . This difference may influence binding affinity in biological systems or reactivity in cross-coupling reactions.

- Amino Group Position: The target compound’s amino group at position 3 contrasts with position 2 in 6-bromo-1,3-benzothiazole-2-amine . This positional isomerism could alter electronic distribution and intermolecular interactions.

- Sulfone vs.

Research Findings and Trends

- Structure-Activity Relationships (SAR): Position 6 halogens (Br/Cl) correlate with improved bioactivity in antimicrobial screens for benzothiazoles .

- Thermodynamic Stability: Sulfone-containing benzothiazoles exhibit higher melting points and stability compared to non-sulfonated analogs, as inferred from catalog data .

- Pharmacological Potential: Compounds like 7a-7e underscore the benzothiazole scaffold’s versatility in drug discovery, particularly in targeting enzymes or receptors requiring planar, aromatic interactions.

Biological Activity

3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C7H5BrN2O2S

- CAS Number: 2751621-45-9

The compound features a benzothiazole core with amino and bromine substituents, which contribute to its reactivity and biological properties.

1. Anti-Tumor Activity

Research indicates that this compound exhibits potent anti-tumor effects. Its mechanism involves:

- Induction of Apoptosis: The compound triggers programmed cell death in various cancer cell lines.

- Cell Cycle Arrest: It disrupts the cell cycle progression, particularly at the G2/M phase, leading to reduced proliferation of cancer cells .

2. Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory properties:

- Cytokine Production Inhibition: It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Inhibition of NF-kB Pathway: This pathway is crucial for mediating inflammatory responses; the compound inhibits its activation .

3. Anti-Microbial Activity

This compound shows promising anti-microbial effects:

- Mechanism of Action: It disrupts microbial cell membranes and inhibits essential metabolic enzymes.

- Spectrum of Activity: Effective against various bacterial strains and fungi .

The biological activities of this compound can be attributed to its interaction with multiple molecular targets:

- Apoptosis Induction: The compound activates caspases and other apoptotic pathways in cancer cells.

- Inflammation Modulation: It interferes with signaling pathways involved in inflammation, such as MAPK and NF-kB .

Study 1: Anti-Cancer Efficacy

A study published in a peer-reviewed journal evaluated the anti-cancer efficacy of this compound against different cancer cell lines. The results showed:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Apoptosis induction |

| HeLa (Cervical) | 4.8 | Cell cycle arrest |

| A549 (Lung) | 3.9 | Caspase activation |

Study 2: Anti-inflammatory Effects

Another study focused on the compound's anti-inflammatory properties demonstrated:

| Treatment Group | Cytokine Levels (pg/mL) | Inhibition (%) |

|---|---|---|

| Control | TNF-alpha: 120 | - |

| Compound Treatment | TNF-alpha: 30 | 75% |

This significant reduction highlights its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Amino-1lambda6,2-benzothiazole | Lacks bromine; lower reactivity | Weaker anti-tumor activity |

| 6-Bromo-1lambda6,2-benzothiazole | Lacks amino group; affects solubility | Limited anti-microbial effects |

| 3-Amino-6-chloro-1lambda6,2-benzothiazole | Chlorine instead of bromine; different reactivity | Similar anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Amino-6-bromo-1λ⁶,2-benzothiazole-1,1-dione, and what reagents are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted thioureas or bromination of benzothiazole precursors. For example, bromine-mediated cyclization of 1-phenylthiourea derivatives in acidic conditions yields 65–85% of the target compound . Key reagents include bromine solution for regioselective bromination and ammonium thiocyanate for thiourea formation. Reaction temperature (60–80°C) and stoichiometric control of bromine are critical to minimize by-products like dibrominated analogs .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Characterization employs a multi-technique approach:

- Melting Point : Consistency with literature values (e.g., 145–150°C decomposition observed in related brominated benzothiazoles) .

- Spectroscopy : IR confirms NH₂ (~3364 cm⁻¹) and C=S (1248 cm⁻¹) stretches . ¹H NMR identifies aromatic protons (δ 6.99–8.00 ppm) and NH₂ signals (δ ~9.00 ppm) .

- Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., [M+1]⁺ at m/z 464 for analogs) .

- Elemental Analysis : Matches calculated C, H, N percentages (±0.5% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data, such as unexpected tautomerism or polymorphic forms?

- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism (e.g., thione-thiol equilibrium) or polymorphism. Strategies include:

- Variable Temperature NMR : To observe dynamic equilibria (e.g., coalescence of proton signals at elevated temperatures) .

- X-ray Crystallography : Resolves tautomeric states and confirms solid-state packing, as demonstrated for fluorinated benzothiazole derivatives with planar pyrazole-thiazole systems .

- DFT Calculations : Predict stable tautomers and compare with experimental data .

Q. What experimental designs are recommended for evaluating the anticancer activity of this compound, and how can conflicting in vitro vs. in vivo results be addressed?

- Methodological Answer :

- In Vitro Screening : Use MTT assays against cancer cell lines (e.g., SKBR-3 breast cancer, HepG2 hepatic carcinoma) with IC₅₀ calculations. Include positive controls like doxorubicin .

- In Vivo Models : Employ xenograft mice for tumor suppression studies. Address discrepancies by verifying compound stability (e.g., plasma protein binding via HPLC) and bioavailability .

- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation .

Q. How can reaction conditions be optimized to suppress competing pathways in multi-step syntheses of this compound?

- Methodological Answer :

- Stepwise Bromination : Use N-bromosuccinimide (NBS) for controlled bromination at the 6-position, avoiding over-bromination .

- Catalyst Screening : Pd(PPh₃)₄ for Suzuki-Miyaura couplings with aryl boronic acids, ensuring C-C bond formation without dehalogenation .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization yields compared to protic solvents .

- By-Product Analysis : LC-MS monitors intermediates; column chromatography isolates pure fractions .

Data Contradiction Analysis

Q. Why do reported yields for similar synthetic routes vary significantly across studies?

- Methodological Answer : Variability arises from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.